Disperse Yellow 7 methacrylate

Overview

Description

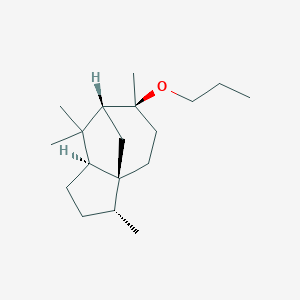

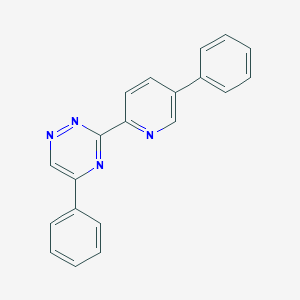

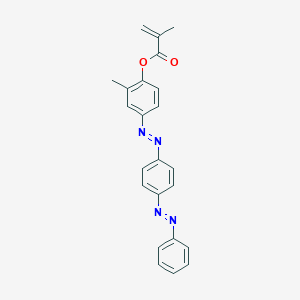

Disperse Yellow 7 methacrylate is an organic compound with the molecular formula C23H20N4O2. It is a derivative of Disperse Yellow 7, a yellow azo dye known for its vibrant hue and versatility, particularly in the textile industry. This compound is used in the synthesis of photoactive copolymers and has applications in smart and responsive textiles .

Mechanism of Action

Target of Action

Disperse Yellow 7 methacrylate is a photonic and optical material . Its primary targets are light-sensitive systems where it interacts with photons to produce a response. It’s used in the field of optoelectronics, which involves the use of light to transmit information.

Mode of Action

The compound absorbs light at a specific wavelength (364 nm ), which triggers a series of reactions. The absorbed light energy can cause the compound to transition from a ground state to an excited state. This energy can then be released in various forms, such as fluorescence or phosphorescence, or it can trigger chemical reactions.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its light-absorbing properties. When used in optoelectronic devices, it can help in the transmission and processing of optical signals .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, temperature can affect its light-absorbing properties, as indicated by its specific melting point of 132.7-135.8 °C . Moreover, its storage conditions can also impact its stability and performance .

Preparation Methods

Synthetic Routes and Reaction Conditions

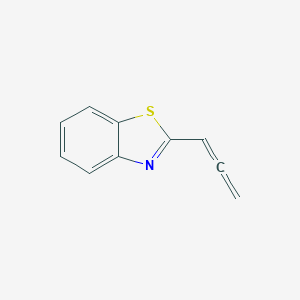

Disperse Yellow 7 methacrylate is synthesized through an azo coupling reaction between diazonium salts and an aromatic compound. The reaction involves the formation of an azo group (-N=N-) which is responsible for the dye’s color. The linear formula of this compound is C6H5N=NC6H4N=NC6H3(CH3)OCOC(CH3)=CH2 .

Industrial Production Methods

In industrial settings, this compound is produced using high-temperature dyeing techniques such as the high-pressure dyeing method or thermosol process. These methods facilitate the transfer of the dye from the aqueous medium to the synthetic fiber, ensuring deep penetration and uniform distribution of the dye molecules .

Chemical Reactions Analysis

Types of Reactions

Disperse Yellow 7 methacrylate undergoes various chemical reactions, including:

Oxidation: The azo group can be oxidized to form different products.

Reduction: The azo group can be reduced to form amines.

Substitution: The aromatic rings can undergo substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.

Substitution: Halogens and other electrophiles are used under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of nitro compounds and other oxidized derivatives.

Reduction: Formation of aromatic amines.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Disperse Yellow 7 methacrylate has a wide range of scientific research applications, including:

Chemistry: Used in the synthesis of photoactive copolymers with thermal and photoluminescence properties.

Medicine: Research into its use in drug delivery systems and medical imaging.

Industry: Used in the production of smart and responsive textiles, enhancing the functionality of fabrics

Comparison with Similar Compounds

Similar Compounds

Disperse Yellow 7: The parent compound, primarily used as a dye in the textile industry.

Disperse Red 1 methacrylate: Another photoactive methacrylate used in similar applications.

Disperse Blue 124: A dye with similar applications in the textile industry.

Uniqueness

Disperse Yellow 7 methacrylate is unique due to its combination of photoactive properties and its ability to form copolymers with specific thermal and photoluminescence characteristics. This makes it particularly valuable in the development of smart and responsive textiles .

Properties

IUPAC Name |

[2-methyl-4-[(4-phenyldiazenylphenyl)diazenyl]phenyl] 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O2/c1-16(2)23(28)29-22-14-13-21(15-17(22)3)27-26-20-11-9-19(10-12-20)25-24-18-7-5-4-6-8-18/h4-15H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLSOMFRHHRRNDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)N=NC3=CC=CC=C3)OC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70393158 | |

| Record name | Disperse Yellow 7 methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480425-25-0 | |

| Record name | Disperse Yellow 7 methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disperse Yellow 7 methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Disperse Yellow 7 methacrylate suitable for applications like optical switching and information storage?

A: this compound incorporates an azobenzene chromophore within its structure [, ]. This chromophore undergoes a reversible isomerization process upon exposure to light, specifically n-π and π-π transitions induced by excitation at 365 nm []. This light-induced change in the molecule's configuration can be harnessed for applications requiring dynamic optical properties, such as optical switching or information storage.

Q2: How does the incorporation of this compound influence the properties of polymers?

A: this compound, when copolymerized with other monomers like N-isopropyl acrylamide, imparts both photoactive and thermoresponsive characteristics to the resulting polymers []. For instance, the copolymer exhibits a lower critical solution temperature (LCST) due to the N-isopropyl acrylamide component, allowing for temperature-dependent solubility changes []. Additionally, the this compound component introduces photoresponsive behavior, allowing for light-controlled modulation of properties like polarization conversion [].

Q3: Can you explain the significance of surface relief in polarization holograms containing this compound?

A: In polarization holograms, incorporating this compound into the polymer matrix allows for the creation of surface relief structures alongside anisotropic phase modulation []. This surface relief depth significantly impacts the polarization state of diffracted light, enabling asymmetric polarization conversion between different diffraction orders []. This control over polarization is crucial for applications requiring specific light manipulation, such as advanced optical components and devices.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pentanol-N,[1-14c]](/img/structure/B9599.png)